7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Functional Group Introduction: The ethylphenoxy group is introduced via nucleophilic substitution reactions.
Hydroxypropylation: The hydroxypropyl group is added through an alkylation reaction using appropriate alkyl halides.
Amination: The isobutylamino group is introduced through reductive amination or direct amination reactions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their functions and mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
What sets 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-5-14-7-6-8-16(9-14)30-12-15(27)11-26-17-18(23-20(26)22-10-13(2)3)25(4)21(29)24-19(17)28/h6-9,13,15,27H,5,10-12H2,1-4H3,(H,22,23)(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTSWTGDFBFRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)C)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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